![molecular formula C18H20I2N4O3 B305725 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305725.png)
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of certain kinases, which are involved in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain immune cells, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol are complex and may vary depending on the specific application. This compound has been shown to inhibit the growth of cancer cells and modulate immune cell activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol in lab experiments include its unique properties and mechanism of action. This compound has been shown to have potent anti-cancer and anti-inflammatory effects, which may make it a useful tool for studying these processes. However, limitations may include the complexity of the synthesis process and the potential for off-target effects.
Zukünftige Richtungen
For research on 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol may include further studies on its mechanism of action and potential applications in various fields. Additionally, research may focus on developing more efficient and cost-effective methods for synthesizing this compound.
Synthesemethoden
The synthesis of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves a multi-step process that includes the use of various reagents and catalysts. The exact method used for synthesis may vary depending on the desired outcome and the specific application.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol in scientific research are numerous. This compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, this compound has shown promise in the treatment of inflammation and autoimmune disorders.
Eigenschaften
Produktname |
4-[(3,5-diiodo-4-isopropoxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol |
---|---|
Molekularformel |
C18H20I2N4O3 |
Molekulargewicht |
594.2 g/mol |
IUPAC-Name |
4-[(3,5-diiodo-4-propan-2-yloxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C18H20I2N4O3/c1-7(2)27-16-11(19)5-10(6-12(16)20)15(13-8(3)21-23-17(13)25)14-9(4)22-24-18(14)26/h5-7,15H,1-4H3,(H2,21,23,25)(H2,22,24,26) |
InChI-Schlüssel |
OGLTXDGJEHGSFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)I)OC(C)C)I)C3=C(NNC3=O)C |
Kanonische SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=C(C(=C2)I)OC(C)C)I)C3=C(NNC3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.